4-(3-(4-(Chlorosulfonyl)phenyl)ureido)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-(4-(Chlorosulfonyl)phenyl)ureido)benzoic acid is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a chlorosulfonyl group attached to a phenyl ring, which is further connected to a ureido group and a benzoic acid moiety. Its unique structure imparts specific chemical properties that make it valuable for research and industrial purposes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(4-(Chlorosulfonyl)phenyl)ureido)benzoic acid typically involves multiple steps, starting with the preparation of 4-(Chlorosulfonyl)benzoic acid. One common method involves the reaction of p-toluenesulfonyl chloride with chromium (VI) oxide in acetic acid and acetic anhydride . This intermediate is then reacted with appropriate reagents to introduce the ureido group and complete the synthesis of the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key parameters such as temperature, solvent choice, and reaction time are carefully controlled to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
4-(3-(4-(Chlorosulfonyl)phenyl)ureido)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The compound can be reduced to form different derivatives.
Oxidation Reactions: Oxidation can modify the functional groups, leading to new products.
Common Reagents and Conditions
Substitution: Reagents such as amines or alcohols can be used to replace the chlorosulfonyl group.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield sulfonamide derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
4-(3-(4-(Chlorosulfonyl)phenyl)ureido)benzoic acid has a wide range of applications in scientific research:
Biology: The compound is employed in the modification of biomolecules and the study of enzyme mechanisms.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(3-(4-(Chlorosulfonyl)phenyl)ureido)benzoic acid involves its interaction with specific molecular targets. The chlorosulfonyl group can react with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in various applications, such as enzyme inhibition and protein modification .
Comparison with Similar Compounds
Similar Compounds
4-(Chlorosulfonyl)benzoic acid: Shares the chlorosulfonyl group but lacks the ureido and benzoic acid moieties.
4-(Carboxymethyl-sulfamoyl)-benzoyladenosine: Contains a similar sulfonyl group but is structurally different.
Uniqueness
4-(3-(4-(Chlorosulfonyl)phenyl)ureido)benzoic acid is unique due to its combination of functional groups, which imparts specific reactivity and versatility. This makes it valuable for a wide range of applications, from organic synthesis to biomedical research .
Properties
Molecular Formula |
C14H11ClN2O5S |
---|---|
Molecular Weight |
354.8 g/mol |
IUPAC Name |
4-[(4-chlorosulfonylphenyl)carbamoylamino]benzoic acid |
InChI |
InChI=1S/C14H11ClN2O5S/c15-23(21,22)12-7-5-11(6-8-12)17-14(20)16-10-3-1-9(2-4-10)13(18)19/h1-8H,(H,18,19)(H2,16,17,20) |
InChI Key |
KKXJOZMWPUNFLD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)NC(=O)NC2=CC=C(C=C2)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.